h-Val-allyl ester p-tosylate h-Val-allyl ester p-tosylate
Brand Name: Vulcanchem
CAS No.: 88224-02-6
VCID: VC21541386
InChI: InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+]
Molecular Formula: C15H23NO5S
Molecular Weight: 329.4 g/mol

h-Val-allyl ester p-tosylate

CAS No.: 88224-02-6

VCID: VC21541386

Molecular Formula: C15H23NO5S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

h-Val-allyl ester p-tosylate - 88224-02-6

Description

h-Val-allyl ester p-tosylate, also known as L-valine allyl ester p-toluenesulfonate salt, is a chemical compound with the molecular formula C15H23NO5S and a molecular weight of approximately 329.4 g/mol . This compound is a derivative of valine, an essential amino acid, and is often used in organic synthesis due to its unique properties.

Synthesis and Applications

The synthesis of h-Val-allyl ester p-tosylate typically involves the reaction of L-valine with allyl alcohol and p-toluenesulfonic acid. This compound is used as an intermediate in the synthesis of peptides and other biologically active molecules. Its allyl ester group can be easily cleaved under mild conditions, making it a versatile protecting group in peptide synthesis .

Biological and Chemical Relevance

While specific biological activities of h-Val-allyl ester p-tosylate are not widely reported, its role as a precursor in peptide synthesis is significant. Peptides synthesized using this compound can exhibit a range of biological activities, including antihypertensive and antioxidant effects, depending on their structure and the amino acids involved .

Research Findings

Research on h-Val-allyl ester p-tosylate is limited, but its use in organic synthesis is well-documented. The compound's utility lies in its ability to protect the carboxyl group of valine during peptide synthesis, allowing for the creation of complex peptides with specific biological functions. Studies on similar compounds, such as H-Ala-allyl ester·p-tosylate, highlight the importance of these derivatives in synthesizing cyclic peptides and amide derivatives .

CAS No. 88224-02-6
Product Name h-Val-allyl ester p-tosylate
Molecular Formula C15H23NO5S
Molecular Weight 329.4 g/mol
IUPAC Name 4-methylbenzenesulfonate;[(2S)-3-methyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium
Standard InChI InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
Standard InChIKey HSIRKDASFUCGOZ-FJXQXJEOSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)[C@@H](C(=O)OCC=C)[NH3+]
SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+]
Synonyms h-Val-allylesterp-tosylate;88224-02-6;C8H15NO2.C7H8O3S;H-VAL-ALLYLESTERP-TOSYLATE;7256AH
PubChem Compound 71311559
Last Modified Aug 15 2023

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